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Compound Name: Tofersen

Cat. No.: B15588239

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the preclinical evidence supporting the
efficacy of Tofersen in animal models of amyotrophic lateral sclerosis (ALS) with superoxide
dismutase 1 (SOD1) mutations. The document details the drug's mechanism of action,
summarizes key guantitative outcomes from animal studies, and outlines the experimental
protocols employed.

Introduction: Targeting the Genetic Roots of ALS

Amyotrophic lateral sclerosis (ALS) is a progressive neurodegenerative disease characterized
by the loss of motor neurons, leading to muscle weakness, paralysis, and ultimately, fatality.[1]
A subset of familial ALS cases, and a small percentage of sporadic cases, are caused by
mutations in the SOD1 gene.[2] These mutations are believed to confer a toxic gain-of-function
to the SOD1 protein, leading to protein misfolding, aggregation, and subsequent motor neuron
degeneration.[3]

Tofersen (formerly BIIBO67) is an antisense oligonucleotide (ASO) designed to specifically
target the root cause of SOD1-ALS.[4] By binding to SOD1 messenger RNA (MRNA), Tofersen
promotes its degradation, thereby reducing the production of the toxic SOD1 protein.[5][6]
Preclinical studies in robust animal models have been instrumental in establishing the
therapeutic rationale for this approach, demonstrating significant effects on disease
biomarkers, motor function, and survival.[7][8]

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b15588239?utm_src=pdf-interest
https://www.benchchem.com/product/b15588239?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4692639/
https://alsnewstoday.com/news/tofersen-safe-appears-to-slow-disease-progression-in-sod1-als-patients-phase-1-2-trial-shows/
https://www.taconic.com/resources/preclinical-models-to-support-newly-approved-therapy-for-als--th
https://www.benchchem.com/product/b15588239?utm_src=pdf-body
https://www.als.org/navigating-als/living-with-als/fda-approved-drugs/tofersen
https://www.benchchem.com/product/b15588239?utm_src=pdf-body
https://synapse.patsnap.com/article/what-is-the-mechanism-of-tofersen
https://profiles.wustl.edu/en/publications/tofersen-for-sod1-als/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11524200/
https://www.tandfonline.com/doi/full/10.1080/17460441.2024.2387791
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588239?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Mechanism of Action

Tofersen is engineered to bind to the SOD1 mRNA through Watson-Crick base pairing. This
binding event creates an RNA-DNA hybrid duplex, which is a substrate for the endogenous
cellular enzyme RNase H. RNase H recognizes and cleaves the RNA strand of this duplex,
leading to the degradation of the SOD1 mRNA.[5][9] This process prevents the mRNA from
being translated into the SOD1 protein by the ribosome, effectively reducing the synthesis of
both mutant and wild-type SOD1 protein.[10] The reduction in the toxic mutant protein is
hypothesized to mitigate downstream pathological effects, including neuronal damage and

disease progression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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